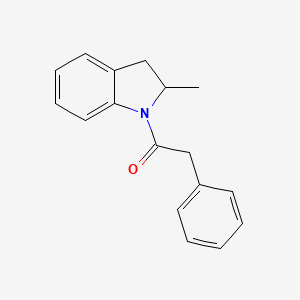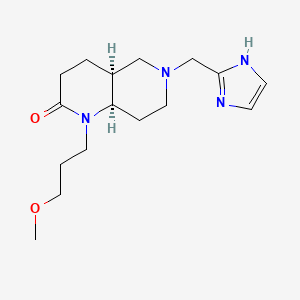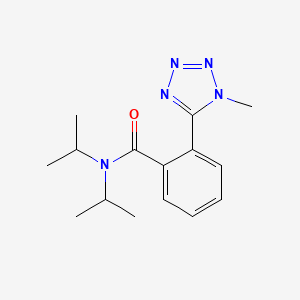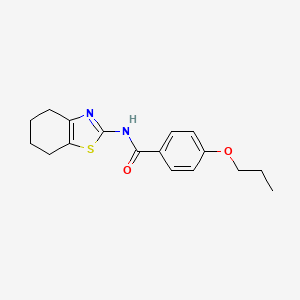
2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide is a chemical compound with the molecular formula C9H6BrN3OS . It belongs to the class of organic compounds known as thiadiazoles .
Synthesis Analysis
The synthesis of 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide and its derivatives is a topic of ongoing research . The 1,3,4-thiadiazole moiety, which is part of this compound, is known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . Therefore, modifications of the 1,3,4-thiadiazol-2-ylbenzamide structure could potentially enhance these properties .Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The 1,3,4-thiadiazole moiety in 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide include a molecular weight of 165.01 . It is a solid at room temperature with a melting point of 68-73 °C . The compound should be stored at a temperature of 2-8°C .科学研究应用
Anticancer Activity
1,3,4-Thiadiazole derivatives, including 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide , have shown potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. Their structure allows them to act as bioisosteres of pyrimidine, which is a component of nucleic acids, making them effective in targeting cancer cell proliferation .
Antimicrobial and Antifungal Properties
These derivatives exhibit significant antimicrobial and antifungal activities. By interfering with the replication of bacterial and fungal cells, they serve as valuable agents in the treatment of infections caused by these organisms .
Antimycobacterial Potential
The compound has shown promise in antimycobacterial therapy, which is crucial for treating diseases like tuberculosis. This application is particularly important given the rising resistance to conventional antimycobacterial drugs .
Analgesic and Anti-inflammatory Uses
In the realm of pain management and inflammation reduction, 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide could be utilized to develop new analgesic and anti-inflammatory medications, providing alternatives to current therapies .
Antipsychotic and Antidepressant Effects
The compound’s ability to interact with various neurotransmitter systems may offer new avenues for the treatment of psychiatric disorders, including depression and psychosis .
Anticonvulsant Applications
As an anticonvulsant, this compound could contribute to the development of new treatments for seizure disorders, expanding the arsenal of drugs available to manage epilepsy and related conditions .
Anti-leishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide has demonstrated potential in combating this condition, which is prevalent in tropical and subtropical regions .
Photovoltaic Material Applications
Beyond biomedical applications, thiadiazole derivatives find use in photovoltaic materials, such as dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and charge transfer materials. Their electron-accepting properties make them suitable for use in energy conversion and storage devices .
安全和危害
The safety information available for 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide indicates that it has an acute oral toxicity and can cause skin irritation . The compound is classified under the GHS07 hazard class, and the precautionary statements include avoiding inhalation, skin contact, and eye contact .
未来方向
The future directions for research on 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is potential for the development of new therapeutic agents . Additionally, further studies could explore the synthesis of new derivatives and their properties .
作用机制
Target of Action
Compounds with the 1,3,4-thiadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It is known that bromo-substituted compounds, such as this one, have shown increased potency in certain biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
The presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are known to contribute to low toxicity and great in vivo stability , which could potentially impact the compound’s bioavailability.
Result of Action
Bromo-substituted compounds, such as this one, have shown increased potency in certain biological activities .
Action Environment
The stability of 1,3,4-thiadiazole derivatives in vivo is known to be high due to the presence of the =n-c-s- moiety and strong aromaticity of the ring .
属性
IUPAC Name |
2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBASPVTLKZGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)



![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)


![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)
![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)

![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)
![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)